molecular formula C5H11NO B1532673 3-(R)-N-methyl-tetrahydrofuran-3-yl-amine CAS No. 1292902-59-0

3-(R)-N-methyl-tetrahydrofuran-3-yl-amine

Cat. No.: B1532673
CAS No.: 1292902-59-0
M. Wt: 101.15 g/mol
InChI Key: LQVZUXUQGFIYEK-RXMQYKEDSA-N
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Description

®-N-methyltetrahydrofuran-3-amine is a chiral amine compound with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-methyltetrahydrofuran-3-amine typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by a chiral resolution step to obtain the desired enantiomer. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of ®-N-methyltetrahydrofuran-3-amine may involve catalytic hydrogenation processes. These methods are optimized for large-scale production and often utilize catalysts such as palladium on carbon or Raney nickel to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-N-methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be further reduced to form simpler amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-methyltetrahydrofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, making it useful in probing the mechanisms of various biological processes.

Medicine

In medicinal chemistry, ®-N-methyltetrahydrofuran-3-amine is investigated for its potential as a pharmaceutical intermediate. Its ability to form stable complexes with metal ions makes it a candidate for drug development, particularly in the design of metal-based therapeutics.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and chiral properties make it suitable for applications in the manufacture of agrochemicals, polymers, and other high-value products.

Mechanism of Action

The mechanism of action of ®-N-methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, ultimately affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-methyltetrahydrofuran-3-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.

    N-methylpyrrolidine: A structurally related compound with a different ring system.

    N-methylmorpholine: Another related compound with a six-membered ring.

Uniqueness

®-N-methyltetrahydrofuran-3-amine is unique due to its chiral nature and the presence of a tetrahydrofuran ring. These features confer specific reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3R)-N-methyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVZUXUQGFIYEK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680177
Record name (3R)-N-Methyloxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292902-59-0
Record name (3R)-N-Methyloxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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